(R)-esmolol
CAS No.: 117405-53-5
Cat. No.: VC1957660
Molecular Formula: C16H25NO4
Molecular Weight: 295.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 117405-53-5 |
---|---|
Molecular Formula | C16H25NO4 |
Molecular Weight | 295.37 g/mol |
IUPAC Name | methyl 3-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate |
Standard InChI | InChI=1S/C16H25NO4/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3/t14-/m1/s1 |
Standard InChI Key | AQNDDEOPVVGCPG-CQSZACIVSA-N |
Isomeric SMILES | CC(C)NC[C@H](COC1=CC=C(C=C1)CCC(=O)OC)O |
SMILES | CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O |
Canonical SMILES | CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O |
Introduction
Chemical Identity and Structural Properties
(R)-esmolol is chemically identified as methyl 3-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate, possessing the R configuration at its chiral center. This compound is one of the two enantiomers that constitute racemic esmolol, which is used clinically as a beta-blocker .
Physical and Chemical Properties
The detailed physical and chemical properties of (R)-esmolol are summarized in Table 1.
Table 1: Physical and Chemical Properties of (R)-Esmolol
Structural Configuration
The R-configuration at the chiral center gives (R)-esmolol its distinctive three-dimensional structure. This stereochemistry is critical for its pharmacological activity and differentiation from its enantiomeric counterpart, (S)-esmolol. The compound contains a phenylpropanoate backbone with a propoxy linkage to a hydroxypropylamine group, creating its characteristic beta-blocker structure .
Synthesis Methodologies
Several synthetic approaches have been developed for the preparation of (R)-esmolol, with both chemical and chemo-enzymatic methods showing significant promise for producing high-purity enantiomeric compounds.
Chemical Synthesis
Chemical synthesis of (R)-esmolol typically involves starting from (S)-epichlorohydrin which undergoes a series of transformations to yield (R)-esmolol . The synthetic pathway proceeds through key intermediates including (R)-methyl 3-(4-((oxiran-2-yl)methoxy)phenyl)propanoate and (R)-methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoate .
Chemo-enzymatic Synthesis
The chemo-enzymatic approach represents an innovative green chemistry method for the synthesis of enantiopure (R)-esmolol. This process utilizes lipase-catalyzed kinetic resolution of racemic alcohols .
Table 2: Comparison of Different Synthesis Routes for (R)-Esmolol
The chemo-enzymatic process involves the following key steps:
-
Preparation of racemic intermediate (RS)-methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoate
-
Lipase-catalyzed transesterification with vinyl acetate
-
Recovery of the enantiomerically enriched alcohol
Notably, commercial lipases such as Pseudomonas cepacia lipase (PCL) and Candida rugosa lipase (CRL) offer complementary selectivity for transesterification reactions, enabling efficient enantioselective synthesis .
Analytical Methods and Detection
Accurate detection and quantification of (R)-esmolol are essential for pharmaceutical quality control and research purposes. High-performance liquid chromatography (HPLC) represents the most widely utilized analytical method for this purpose.
Chiral HPLC Analysis
Chiral HPLC methods have been developed specifically for the detection and separation of (R)-esmolol hydrochloride from its S-enantiomer. The optimal chromatographic conditions include:
Table 3: Optimized HPLC Conditions for (R)-Esmolol Detection
This HPLC method provides significant separation of (R)-esmolol hydrochloride from (S)-esmolol hydrochloride with good peak shape, enabling precise quantification of the individual enantiomers in pharmaceutical preparations .
Metabolism and Pharmacokinetics
(R)-esmolol undergoes rapid hydrolysis in the blood by red blood cell esterases to form (R)-esmolol acid (3-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid) .
Metabolite Properties
The primary metabolite, (R)-esmolol acid, has distinct physicochemical properties from the parent compound:
Table 4: Properties of (R)-Esmolol Acid (Major Metabolite)
Property | Value | Reference |
---|---|---|
Molecular Formula | C15H23NO4 | |
Molecular Weight | 281.35 g/mol | |
XLogP3 | -0.8 | |
Hydrogen Bond Donor Count | 3 | |
Hydrogen Bond Acceptor Count | 5 | |
Rotatable Bond Count | 9 | |
CAS Number | 910651-37-5 |
This metabolite has approximately 1/1500th of the beta-blocking activity of the parent compound, which contributes to the ultra-short duration of action of esmolol in clinical settings .
Pharmacological Effects
While racemic esmolol is well-studied for its beta-blocking properties, research has uncovered important differences in the pharmacological profiles of the individual enantiomers.
Stereoselective Pharmacology
-
Blood Pressure Reduction: (R)-esmolol contributes substantially to the blood pressure-lowering effects of racemic esmolol
-
Heart Rate Control: The S-enantiomer possesses virtually all of the heart rate control properties, with minimal contribution from (R)-esmolol
-
Beta-receptor Selectivity: (R)-esmolol maintains beta-1 selectivity but with different receptor binding characteristics compared to the S-enantiomer
Clinical Significance
Although racemic esmolol is the form used clinically, understanding the properties of (R)-esmolol provides important insights into the drug's mechanisms and potential for improved therapeutic applications.
Hemodynamic Effects in Clinical Settings
Studies comparing racemic esmolol to other beta-blockers provide context for understanding the potential clinical profile of (R)-esmolol. In perioperative settings, esmolol demonstrated significant effects on hemodynamic parameters:
Table 5: Hemodynamic Effects in Comparative Studies Using Esmolol
These clinical effects are the combined result of both enantiomers, with (R)-esmolol contributing primarily to the blood pressure effects rather than heart rate control .
Parameter | Specification | Reference |
---|---|---|
CAS Number | 118629-36-0 | |
Physical Form | Crystalline solid | |
Purity | High (typically >95%) | |
Optical Rotation | Positive |
This enantiomer is primarily used in research settings to investigate the specific contributions of each stereoisomer to the pharmacological profile of esmolol.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume